2,4,6-Trideuterio-3,5-dimethylphenol
Overview
Description
Preparation Methods
The synthesis of ABT-494 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing the yield and purity of the final product while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
ABT-494 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .
Scientific Research Applications
ABT-494 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of Janus kinase 1 and its effects on various signaling pathways. In biology and medicine, ABT-494 is being investigated for its potential to treat autoimmune disorders by modulating the immune response. In the industry, it is being developed as a therapeutic agent for various inflammatory diseases .
Mechanism of Action
ABT-494 exerts its effects by selectively inhibiting Janus kinase 1, a key enzyme involved in the signaling pathways of various cytokines. By blocking the activity of Janus kinase 1, ABT-494 reduces the production of pro-inflammatory cytokines, thereby modulating the immune response and alleviating symptoms of autoimmune disorders. The molecular targets and pathways involved include interleukin-6 (IL-6) and interferon-gamma (IFNγ) signaling .
Comparison with Similar Compounds
ABT-494 is unique in its selectivity for Janus kinase 1 compared to other Janus kinase inhibitors such as tofacitinib, which is a pan-Janus kinase inhibitor. This selectivity translates into a more favorable benefit-risk profile, with reduced side effects such as anemia and natural killer cell depletion. Similar compounds include tofacitinib and filgotinib, both of which are also Janus kinase inhibitors but with different selectivity profiles .
Properties
IUPAC Name |
2,4,6-trideuterio-3,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAMRELNJMMDMT-QGZYMEECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])O)[2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575893 | |
Record name | 3,5-Dimethyl(~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124285-98-9 | |
Record name | 3,5-Dimethyl(~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124285-98-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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